

Comparison Guide: In Vivo Efficacy of Bisolvomycin in a Syngeneic Melanoma Model

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Compound of Interest

Compound Name: **Bisolvomycin**

Cat. No.: **B609802**

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Abstract: This guide provides a comparative analysis of the in vivo efficacy of **Bisolvomycin**, a novel small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Following promising initial results in a patient-derived xenograft (PDX) model, this study evaluates **Bisolvomycin** in a second, immunocompetent syngeneic mouse model of melanoma (B16-F10). Efficacy is compared against a vehicle control and a standard-of-care anti-PD-1 antibody, both as a monotherapy and in combination. This document is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics.

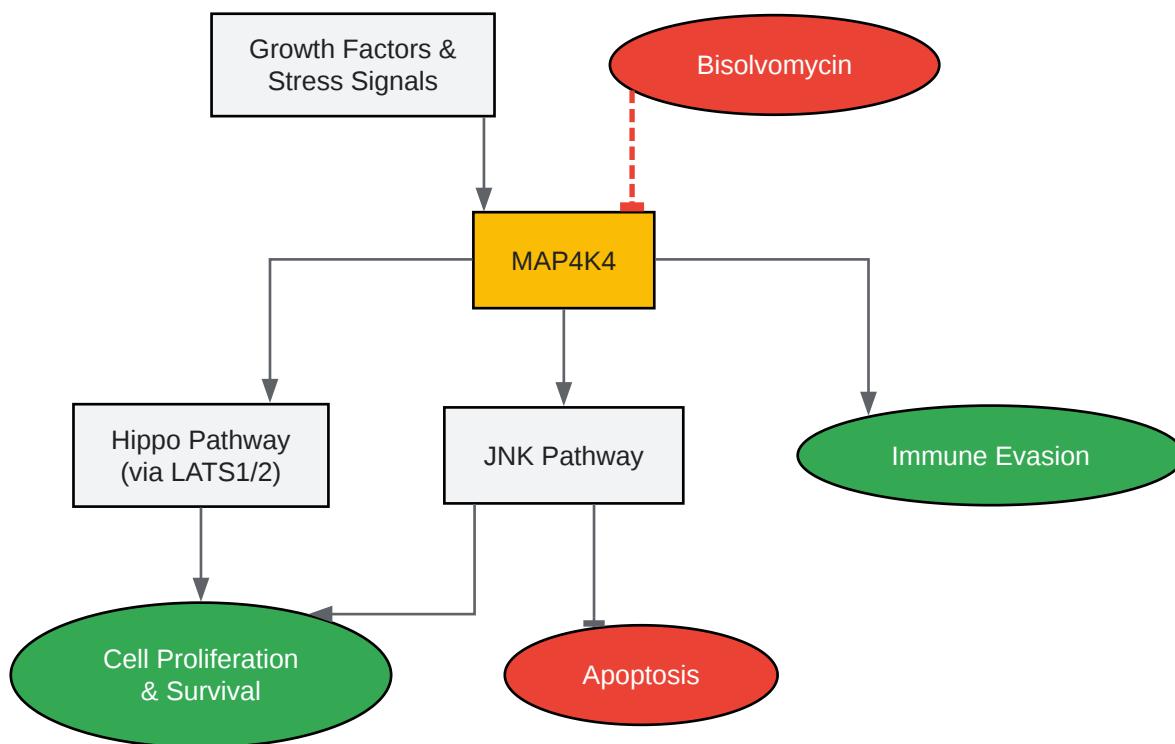
Introduction to Bisolvomycin

Bisolvomycin is a first-in-class, ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase implicated in cancer cell proliferation, metastasis, and modulation of the tumor immune microenvironment.^{[1][2]} Overexpression of MAP4K4 is correlated with poor prognosis in several cancers, including melanoma.^{[2][3]} By inhibiting MAP4K4, **Bisolvomycin** is hypothesized to exert a dual effect: direct inhibition of tumor cell growth signals and promotion of an anti-tumor immune response by mitigating MAP4K4-mediated immune suppression.^{[1][2]}

Initial preclinical validation in an immunodeficient PDX mouse model of human melanoma demonstrated that **Bisolvomycin** monotherapy resulted in significant tumor growth inhibition (TGI) of 58% (p<0.001) compared to vehicle control. To further validate these findings and investigate the compound's effect in the presence of a functional immune system, a second in vivo study was conducted using a syngeneic B16-F10 melanoma model.

Proposed Mechanism of Action

MAP4K4 acts as an upstream regulator in key signaling cascades, including the JNK and Hippo pathways, which influence cell proliferation and apoptosis.^{[1][4]} **Bisolvomycin**'s targeted inhibition of MAP4K4 is designed to block these pro-tumorigenic signals.



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Caption: Proposed signaling pathway inhibited by **Bisolvomycin**.

Comparative Efficacy Data: Syngeneic B16-F10 Model

The following tables summarize the key efficacy endpoints from the B16-F10 syngeneic mouse model study.

Table 1: Tumor Growth Inhibition (TGI)

Treatment Group (n=10)	Dosing Schedule	Mean Tumor Volume (Day 18, mm ³) ± SEM	Tumor Growth Inhibition (%)	P-value (vs. Vehicle)
Vehicle	10 mL/kg, p.o., QD	1845 ± 210	-	-
Anti-PD-1	10 mg/kg, i.p., Q3D	1182 ± 185	36.0%	< 0.05
Bisolvomycin	50 mg/kg, p.o., QD	830 ± 155	55.0%	< 0.001
Bisolvomycin + Anti-PD-1	Combination	351 ± 98	81.0%	< 0.0001

Table 2: Survival Analysis

Treatment Group (n=10)	Median Survival (Days)	% Increase in Median Survival (vs. Vehicle)	P-value (Log-rank vs. Vehicle)
Vehicle	21	-	-
Anti-PD-1	28	33.3%	< 0.05
Bisolvomycin	33	57.1%	< 0.01
Bisolvomycin + Anti-PD-1	45	114.3%	< 0.001

Experimental Protocols

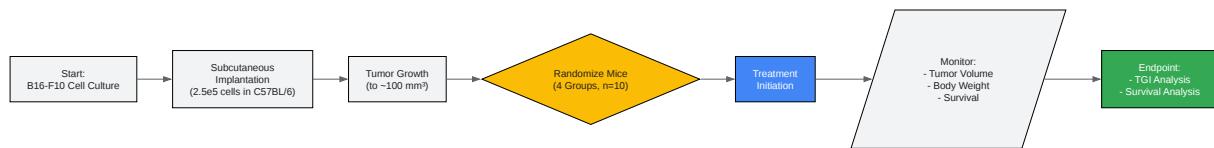
Cell Line and Culture

The B16-F10 murine melanoma cell line was sourced from ATCC (Manassas, VA).^[5] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.^[5] Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.

Syngeneic Tumor Model

All animal procedures were conducted in accordance with institutional guidelines.

- Animals: Female C57BL/6 mice, aged 6-8 weeks, were used for the study.[6]
- Tumor Implantation: B16-F10 cells were harvested during their exponential growth phase. A suspension of 2.5×10^5 cells in 100 μ L of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right flank of each mouse.[5]
- Randomization: When tumors reached a palpable volume of approximately 80-100 mm³, mice were randomized into four treatment groups (n=10 per group).
- Dosing:
 - Vehicle: Administered orally (p.o.) once daily (QD).
 - Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) every three days (Q3D).
 - **Bisolvomycin**: Administered orally (p.o.) once daily (QD).
 - Combination: Both treatments administered as per their individual schedules.
- Efficacy Monitoring: Tumor dimensions were measured three times per week using digital calipers. Tumor volume was calculated using the formula: Volume = $(\pi/6) \times (\text{Width})^2 \times \text{Length}$. Body weight and animal health were monitored concurrently.
- Endpoints: The primary endpoints were tumor growth inhibition at day 18 post-treatment initiation and overall survival. Mice were euthanized when tumor volume exceeded 2000 mm³ or upon signs of significant morbidity, which was recorded as the survival endpoint.



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